2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide
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Overview
Description
2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiadiazine ring system with a prop-2-ynylacetamide substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine with sulfur-containing reagents like sulfur dioxide or thionyl chloride under controlled conditions.
Introduction of the Prop-2-ynylacetamide Group: The prop-2-ynylacetamide moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiadiazine intermediate with propargylamine in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzothiadiazine ring positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Propargylamine, sodium hydride, potassium carbonate, in solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzothiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where benzothiadiazine derivatives have shown efficacy.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its biological activity, it may influence pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide, which are well-known diuretics.
Prop-2-ynylacetamide Derivatives: Compounds with similar acetamide substituents but different core structures.
Uniqueness
2-(1,1-Dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is unique due to its specific combination of the benzothiadiazine ring and the prop-2-ynylacetamide group, which imparts distinct chemical and biological properties not commonly found in other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-7-13-12(16)8-15-9-14-19(17,18)11-6-4-3-5-10(11)15/h1,3-6,9H,7-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESRJAIDMUPFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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